2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide
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Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a dimethoxyphenylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide typically involves multiple steps:
Formation of the amide bond: This can be achieved by reacting a suitable carboxylic acid derivative with an amine. For instance, 2-chloropropanoic acid can be reacted with N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]amine under appropriate conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide can be used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide: Similar structure with an acetamide backbone.
2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]butanamide: Similar structure with a butanamide backbone.
Uniqueness
The uniqueness of 2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(17)16(19)18(9-12-4-5-12)10-13-6-7-14(20-2)8-15(13)21-3/h6-8,11-12H,4-5,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGNIAYRYKYBGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CC1)CC2=C(C=C(C=C2)OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.